6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a chromeno[8,7-e][1,3]oxazin core, which is a fused ring system incorporating both oxygen and nitrogen heteroatoms. The presence of chloro, dimethoxybenzyl, and propyl groups further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromeno[8,7-e][1,3]oxazin core through a cyclization reaction involving appropriate precursors. The introduction of the chloro group can be achieved via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The dimethoxybenzyl group is often introduced through a Friedel-Crafts alkylation reaction, while the propyl group can be added via alkylation using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-9-(2,2-diethylhydrazino)-2-methoxyacridine hydrochloride
- 2-(3,4-dimethoxybenzyl)-4-methylquinoline hydrochloride
- 6,9-dichloro-2-methoxyacridine
Uniqueness
Compared to similar compounds, 6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its unique combination of functional groups and the chromeno[8,7-e][1,3]oxazin core
Properties
Molecular Formula |
C23H24ClNO5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
6-chloro-9-[(3,4-dimethoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H24ClNO5/c1-4-5-15-9-21(26)30-22-16(15)10-18(24)23-17(22)12-25(13-29-23)11-14-6-7-19(27-2)20(8-14)28-3/h6-10H,4-5,11-13H2,1-3H3 |
InChI Key |
JOPFMLLONVHGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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